molecular formula C7H13N3O4S B1662971 Gemsa CAS No. 77482-44-1

Gemsa

Katalognummer B1662971
CAS-Nummer: 77482-44-1
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: VKVCLXDFOQQABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Giemsa stain is a type of Romanowsky stain named after Gustav Giemsa, a German chemist who created a dye solution . It was primarily designed for the demonstration of malarial parasites in blood smears, but it is also employed in histology for routine examination of blood smears .


Synthesis Analysis

Giemsa stain is a differential stain and contains a mixture of azure, methylene blue, and eosin dye . It is specific for the phosphate groups of DNA and attaches itself to where there are high amounts of adenine-thymine bonding .


Chemical Reactions Analysis

Giemsa stain works by binding specifically to the phosphate groups of DNA, particularly in regions with a high concentration of adenine-thymine bonding . Azure and eosin, which are types of acidic dye, can leave varying degrees of staining on the basic components of cells, such as the cytoplasm and granules .

Eigenschaften

IUPAC Name

2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVCLXDFOQQABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(CC(=O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868439
Record name Guanidinoethylmercaptosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidinoethylmercaptosuccinic acid

CAS RN

77482-44-1
Record name Guanidinoethylmercaptosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidinoethylmercaptosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemsa
Reactant of Route 2
Gemsa
Reactant of Route 3
Gemsa
Reactant of Route 4
Gemsa
Reactant of Route 5
Gemsa
Reactant of Route 6
Gemsa

Citations

For This Compound
12,800
Citations
…, C Pauligk, H Fesq, P Hofmann, M Nain, D Gemsa… - Immunobiology, 2001 - Elsevier
Monocytes/macrophages are highly susceptible to an infection with influenza A virus. After infection, de novo virus protein synthesis is detectable but rapidly interrupted before …
Number of citations: 146 www.sciencedirect.com
…, J Chesney, M Lohoff, D Gemsa… - Proceedings of the …, 1996 - National Acad Sciences
The protein known as macrophage migration inhibitory factor (MIF) was one of the first cytokines to be discovered and was described 30 years ago to be a T-cell-derived factor that …
Number of citations: 879 www.pnas.org
A Fontana, F Kristensen, R Dubs, D Gemsa… - Journal of Immunology …, 1982 - journals.aai.org
When treated with lipopolysaccharide (LPS), cultured murine astrocytes released significant amounts of prostaglandin E, which caused an inhibition of the in vitro proliferative response …
Number of citations: 961 journals.aai.org
T Peschke, A Bender, M Nain, D Gemsa - Immunobiology, 1993 - Elsevier
Human monocytes and murine macrophages were found to be susceptible to infection by influenza A virus. Although virus replication was low, infection led to cell death which was …
Number of citations: 102 www.sciencedirect.com
…, JH Gong, A Schmidt, M Nain, D Gemsa - Journal of immunology …, 1988 - journals.aai.org
PGE2 has previously been shown to suppress various leukocyte functions. In this study, we examined whether PGE2 would affect release of TNF-alpha from rat resident peritoneal …
Number of citations: 493 journals.aai.org
…, JA Chesney, T Calandra, D Gemsa… - The American journal …, 1997 - ncbi.nlm.nih.gov
Macrophage migration inhibitory factor (MIF) is an important constituent of the host response to stress and infection and is the first mediator that has been identified to be released from …
Number of citations: 382 www.ncbi.nlm.nih.gov
…, AM Gressner, H Prinz, W Wesemann, D Gemsa - Clinical immunology and …, 1992 - Elsevier
This study was designed to examine cytokine production in a group of 22 well-trained runners covering a distance of 20 km within 2 hr. After running, all participants displayed a marked …
Number of citations: 289 www.sciencedirect.com
…, CN Metz, JA Chesney, D Gemsa… - Molecular …, 1998 - molmed.biomedcentral.com
The mediator known historically as macrophage migration inhibitory factor (MIF) has been identified recently as being released into the circulation by the anterior pituitary gland as a …
Number of citations: 205 molmed.biomedcentral.com
…, B Shaw, H Sprenger, D Gemsa… - Journal of Leucocyte …, 2003 - academic.oup.com
Virulence of the intracellular pathogen Brucella for humans is mainly associated with its lipopolysaccharide (LPS) phenotype, with smooth LPS phenotypes generally being virulent and …
Number of citations: 205 academic.oup.com
H Fesq, M Bacher, M Nain, D Gemsa - Immunobiology, 1994 - Elsevier
Although infection of monocytes by influenza A virus primes for a high cytokine release, it also leads to cell death within 20–30 hours. In this brief report, we demonstrate that influenza A …
Number of citations: 214 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.